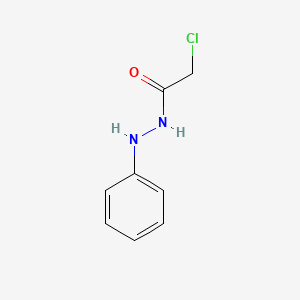

2-chloro-N'-phenylacetohydrazide

Description

Contextual Overview of Hydrazide Scaffolds in Modern Organic Chemistry

Hydrazides, a class of organic compounds characterized by the R-CO-NH-NH-R' functional group, represent a cornerstone of modern organic and medicinal chemistry. uobaghdad.edu.iqmdpi.com This scaffold is not merely a synthetic curiosity but is embedded in a wide array of bioactive molecules, demonstrating its profound impact on drug discovery and materials science. bibliomed.org Historically, the hydrazide moiety gained prominence with the discovery of isoniazid (B1672263) (isonicotinic acid hydrazide), a primary drug for treating tuberculosis. mdpi.com This discovery spurred further investigation, leading to the development of other hydrazide-containing drugs such as the antidepressant isocarboxazid (B21086) and the anti-Parkinson's agent benserazide. mdpi.com

The significance of the hydrazide scaffold lies in its versatile reactivity and structural features. Hydrazides serve as crucial intermediates, or "synthons," for the construction of a vast number of heterocyclic compounds, including pyrazoles, triazoles, oxadiazoles, and thiadiazoles. uobaghdad.edu.iqmdpi.comraco.cat These heterocyclic systems are themselves privileged structures in medicinal chemistry, known to exhibit a wide spectrum of biological activities. The ability of the hydrazide group to undergo cyclization and condensation reactions with various reagents makes it an invaluable tool for synthetic chemists. uobaghdad.edu.iq Consequently, research into hydrazide derivatives continues to be a vibrant area, driven by the quest for novel therapeutic agents with improved efficacy and reduced toxicity to address challenges like drug resistance. mdpi.combioline.org.brrsc.org Their applications span a remarkable range, including antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. mdpi.combioline.org.brrsc.org

Structural Framework and Inherent Reactivity Principles of N'-Phenylacetohydrazide Derivatives

The parent structure, N'-phenylacetohydrazide, consists of a phenyl group attached to an acetohydrazide core. uni.lu This arrangement imparts a unique combination of nucleophilic and potentially electrophilic characteristics. The core reactivity of the hydrazide group involves the two nitrogen atoms, which can act as nucleophiles. The terminal -NH2 group is generally the more reactive nucleophilic site. A key reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones, a reaction historically used for the characterization of carbonyl compounds.

The introduction of a chlorine atom at the alpha-position of the acetyl group, forming 2-chloro-N'-phenylacetohydrazide, dramatically enhances the molecule's reactivity and transforms it into a bifunctional reagent. The structural framework now contains two key reactive sites:

The Electrophilic α-Carbon: The chlorine atom is a good leaving group, and its position adjacent to the carbonyl group makes the α-carbon highly susceptible to nucleophilic attack. This turns the chloroacetyl moiety into a potent alkylating agent. A wide range of nucleophiles, such as amines, thiols, and phenoxides, can readily displace the chloride, providing a straightforward method to attach the N'-phenylacetohydrazide scaffold to other molecules. bioline.org.brresearchgate.netnih.gov

The Nucleophilic Hydrazide Moiety: The hydrazide group retains its nucleophilic character, enabling it to participate in cyclization and condensation reactions. It can react with dicarbonyl compounds, isothiocyanates, or carbon disulfide to form various five- and six-membered heterocyclic rings. bibliomed.orgjocpr.comresearchgate.net

This dual reactivity—an electrophilic "handle" on one end and a nucleophilic "scaffold-builder" on the other—is the central principle governing the utility of this compound in synthesis.

Rationale for Investigating this compound within Advanced Chemical Research

The rationale for investigating this compound is built upon its identity as a highly versatile and synthetically valuable building block. Its bifunctional nature allows for its use in a multitude of synthetic strategies aimed at creating complex molecules, particularly those with potential biological activity.

The primary motivations for its use in advanced research include:

Efficient Synthesis of Heterocycles: The compound is an ideal precursor for a variety of heterocyclic systems. The typical synthetic route involves first using the reactive C-Cl bond to connect the molecule to a desired scaffold via a nucleophilic substitution reaction. Subsequently, the now-tethered hydrazide group is used to construct a heterocyclic ring. For instance, derivatives of 2-chloro-N-arylacetamides (a closely related class) are widely used to synthesize biologically active heterocycles like thiadiazoles, β-lactams, and thieno[2,3-b]pyridines. researchgate.netnih.govnih.gov

Access to Novel Bioactive Compounds: Halogenation is a well-established strategy in medicinal chemistry for enhancing the pharmacological profile of a molecule. nih.gov The presence of the chlorine atom in this compound not only provides a site for synthetic elaboration but can also influence the biological activity of its downstream products. Given that both hydrazides and chloro-containing compounds are known to exhibit diverse bioactivities, their combination in a single, reactive precursor is a logical approach for drug discovery programs. mdpi.comijpsr.info

Molecular Scaffolding and Linker Chemistry: The compound can act as a linker, connecting two different molecular fragments. The chloroacetyl end can react with one molecule, and the hydrazide end can react with another, facilitating the assembly of more complex architectures, such as those used in the development of chemical probes or combinatorial libraries.

In essence, this compound is not typically the final target molecule itself, but rather a powerful intermediate. Its value lies in its ability to efficiently introduce the reactive phenylacetohydrazide moiety into various molecular frameworks, which can then be readily converted into a diverse array of complex heterocyclic structures for biological screening and materials science applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22940-21-2 | uni.lu |

| Molecular Formula | C₈H₉ClN₂O | uni.lu |

| Molecular Weight | 184.62 g/mol | uni.lu |

| IUPAC Name | This compound | uni.lu |

| SMILES | ClCC(=O)NNC1=CC=CC=C1 | uni.lu |

| InChIKey | PBSBMSJRQGIIHB-UHFFFAOYSA-N | uni.lu |

| Monoisotopic Mass | 184.04034 Da | uni.lu |

| Predicted XlogP | 1.3 | uni.lu |

Table 2: Illustrative Reactivity of the Functional Groups in this compound

| Functional Group | Type of Reaction | Reacts With (Example) | Product Type (Example) | Reference (for analogous reaction) |

| α-Chloro Amide | Nucleophilic Substitution | Aryl Piperazines | N-Arylacetopiperazine Derivatives | bioline.org.br |

| α-Chloro Amide | Nucleophilic Substitution | Thiosemicarbazide (B42300) | Thiazole (B1198619)/Thiadiazine Precursors | researchgate.netuomustansiriyah.edu.iq |

| α-Chloro Amide | Nucleophilic Substitution | Phenols | Phenoxyacetamide Derivatives | nih.gov |

| Hydrazide | Condensation/Cyclization | Dicarbonyl Compounds (e.g., Acetylacetone) | Pyrazole Derivatives | bibliomed.org |

| Hydrazide | Condensation/Cyclization | Carbon Disulfide | Oxadiazole/Thiadiazole Derivatives | jocpr.com |

| Hydrazide | Condensation/Cyclization | Isothiocyanates | Triazole/Thiadiazole Derivatives | raco.cat |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N'-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-6-8(12)11-10-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSBMSJRQGIIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22940-21-2 | |

| Record name | 2-chloro-N'-phenylacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro N Phenylacetohydrazide

Direct Acylation Strategies for N'-Phenylacetohydrazide Formation

Direct acylation represents a common and straightforward approach to the formation of the N'-phenylacetohydrazide core structure. This typically involves the reaction of a hydrazine (B178648) derivative with an acylating agent.

Utilizing 2-Chloroacetyl Chloride as a Key Reagent

While a specific, detailed experimental procedure for the direct synthesis of 2-chloro-N'-phenylacetohydrazide from phenylhydrazine (B124118) and 2-chloroacetyl chloride is not extensively documented in readily available literature, the general reaction is a well-established method for the formation of acylated hydrazides. This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the corresponding hydrazide and hydrochloric acid as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the HCl formed.

General analogous reactions for the synthesis of other N-substituted chloroacetamides involve reacting the corresponding amine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane prepchem.com. Another general procedure for acylation reactions with chloroacetyl chloride involves refluxing the reactants in a solvent like N,N-dimethylformamide (DMF) nih.gov. These general conditions suggest that the synthesis of this compound could likely be achieved by reacting phenylhydrazine with 2-chloroacetyl chloride under similar basic or reflux conditions.

Employment of Substituted Hydrazine Precursors (e.g., N',N'-diphenylhydrazine hydrochloride, N'-benzyl-N'-phenylhydrazine hydrochloride)

A documented synthetic route to N'-phenylacetohydrazide derivatives involves the use of substituted hydrazine precursors. Specifically, N',N'-diphenylhydrazine hydrochloride and N'-benzyl-N'-phenylhydrazine hydrochloride have been successfully used as starting materials.

In a reported synthesis, N'-benzyl-N'-phenylhydrazine hydrochloride is dissolved in acetonitrile (ACN), and diisopropylethylamine (DIPEA) is added as a base. The mixture is then treated with 2-chloroacetyl chloride, which is added dropwise at 0 °C. The reaction is stirred at this temperature for 30 minutes and then allowed to proceed overnight at room temperature. Following the reaction, the mixture is worked up by dilution with ethyl acetate and washing with aqueous HCl and sodium bicarbonate solutions. The resulting crude product, N'-benzyl-2-chloro-N'-phenylacetohydrazide, is then purified by column chromatography nih.gov.

This methodology demonstrates a reliable approach for the synthesis of the this compound scaffold, particularly when utilizing substituted phenylhydrazine precursors. The reaction conditions are summarized in the table below.

| Starting Material | Reagents | Solvent | Temperature | Time | Purification |

| N'-benzyl-N'-phenylhydrazine hydrochloride | 2-chloroacetyl chloride, DIPEA | Acetonitrile | 0 °C to room temp. | Overnight | Column Chromatography |

Multi-Step Synthetic Sequences and Intermediate Transformations

In addition to direct acylation, multi-step synthetic pathways can also be employed to produce this compound. These routes often involve the formation of key intermediates that are subsequently transformed into the final product.

Preparation from N-phenylacetamides and Chlorinating Agents

The synthesis of 2-chloro-N-phenylacetamide, a potential precursor, is well-documented. One method involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as potassium carbonate in acetone ekb.eg or triethylamine in dichloromethane prepchem.com. Another approach utilizes a two-phase system of toluene and aqueous sodium hydroxide (B78521), where aniline is reacted with chloroacetyl chloride at low temperatures prepchem.com.

Routes Involving Ester Intermediates (e.g., Ethyl Chloroacetate) and Subsequent Hydrazinolysis

A plausible multi-step synthesis of this compound involves the initial reaction of a phenylhydrazine derivative with an ester intermediate, such as ethyl chloroacetate, followed by hydrazinolysis.

One related synthesis describes the preparation of ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. This is achieved by reacting a cold solution of benzenediazonium chloride (prepared from aniline) with ethyl 2-chloro-3-oxobutanoate in ethanol in the presence of sodium acetate. The resulting hydrazone is obtained in good yield after recrystallization nih.govresearchgate.net.

Following the formation of such an ester intermediate, the next step would be hydrazinolysis to form the desired hydrazide. While the direct hydrazinolysis of ethyl 2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate to this compound is not explicitly detailed, the general principle of converting esters to hydrazides using hydrazine hydrate (B1144303) is a standard transformation in organic synthesis. For instance, in a different synthetic sequence, a carbohydrazide was formed by reacting the corresponding ethyl ester with hydrazine hydrate in ethanol dergipark.org.tr. This suggests that a similar approach could potentially be applied to an appropriate ester intermediate to yield this compound.

Optimization of Synthetic Pathways and Reaction Conditions

The optimization of synthetic pathways to maximize yield and purity while minimizing reaction time and cost is a critical aspect of chemical synthesis. While specific studies focused solely on the optimization of this compound synthesis are not prevalent in the literature, general principles of reaction optimization can be applied to the methodologies described.

For acylation reactions, key parameters to optimize include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. For instance, in the synthesis of N-substituted chloroacetamides, various bases and solvent systems have been employed, suggesting that these are important variables to consider for optimization prepchem.comekb.eg.

Modern approaches to reaction optimization often employ techniques such as Design of Experiments (DoE) and high-throughput screening to systematically explore a wide range of reaction parameters and identify the optimal conditions nih.govscielo.brescholarship.org. While not specifically applied to this compound in the reviewed literature, these methods represent powerful tools for enhancing the efficiency of its synthesis.

Role of Catalytic Systems and Auxiliary Reagents

The chloroacetylation of phenylhydrazine can proceed without a catalyst, but the use of catalytic systems and auxiliary reagents can enhance the reaction rate, improve yield, and control selectivity.

Catalytic Systems:

While direct catalytic studies for the synthesis of this compound are scarce, related research on the acylation of similar compounds suggests potential catalytic approaches. For instance, in the synthesis of 2-chloro-N-phenylacetamide from aniline and 2-chloro-N,N-dimethylacetamide, a palladium-based catalytic system has been shown to be effective. This system comprises palladium diacetate as the catalyst, with [2,2']bipyridinyl as a ligand and boron trifluoride diethyl etherate as a co-catalyst chemicalbook.com. Such transition metal catalysts could potentially be adapted for the chloroacetylation of phenylhydrazine, facilitating the N-acylation process.

Auxiliary Reagents:

Auxiliary reagents, particularly bases, play a crucial role in scavenging the hydrochloric acid byproduct generated during the acylation reaction with chloroacetyl chloride. The neutralization of this acid is essential to prevent the protonation of the nucleophilic phenylhydrazine, which would render it unreactive. Common bases used in such reactions include tertiary amines like triethylamine or pyridine, or inorganic bases like potassium carbonate.

In a related synthesis of methyl N-(α-chloroacetyl) anthranilate, potassium carbonate was employed as the base to facilitate the reaction between methyl anthranilate and chloroacetyl chloride. The presence of a base is critical for driving the reaction to completion by neutralizing the generated acid.

Furthermore, in the synthesis of certain hydrazide-hydrazones, acetic acid has been used as a catalyst, suggesting that acidic conditions can also promote the reaction, likely by activating the acylating agent.

The table below summarizes catalytic systems and auxiliary reagents used in analogous acylation reactions, which could be considered for the synthesis of this compound.

| Catalyst/Auxiliary Reagent | Reactants | Product | Function | Reference |

| Palladium diacetate, [2,2']bipyridinyl, Boron trifluoride diethyl etherate | Aniline, 2-Chloro-N,N-dimethylacetamide | 2-Chloro-N-phenylacetamide | Catalyst system | chemicalbook.com |

| Potassium Carbonate | Methyl anthranilate, Chloroacetyl chloride | Methyl N-(α-chloroacetyl) anthranilate | Base (Acid scavenger) | |

| Acetic Acid | Aldehydes, Carboxylic acid hydrazides | Hydrazide-hydrazones | Acid catalyst |

Influence of Solvent Systems and Temperature Profiles on Reaction Efficiency

The choice of solvent and the reaction temperature are critical parameters that significantly impact the rate, yield, and purity of the synthesized this compound.

Solvent Systems:

The solvent plays multiple roles in a chemical reaction, including dissolving reactants, influencing reaction rates through polarity effects, and affecting the stability of intermediates and transition states. The selection of an appropriate solvent is crucial for optimizing the synthesis of this compound.

In a study on the kinetics of the reaction between acetophenone and phenylhydrazine, the influence of various solvents such as acetic acid, dichloroacetic acid, dioxane, and dimethyl sulfoxide (DMSO) was investigated asianpubs.org. The results indicated that the polarity of the solvent has a significant effect on the reaction rate asianpubs.org. For the chloroacetylation of phenylhydrazine, aprotic solvents are generally preferred to avoid side reactions with the acylating agent.

A directly analogous synthesis of N'-chloroacetylindole hydrazide was successfully carried out in dry dioxane at reflux temperature. This suggests that ethers like dioxane could be suitable solvents for the synthesis of this compound. Other aprotic solvents of varying polarities, such as chloroform, dichloromethane, and toluene, could also be explored. For instance, the synthesis of 2-chloro-N-phenylacetamide has been reported in toluene chemicalbook.com.

The following table outlines various solvent systems used in similar synthetic transformations and their potential applicability.

| Solvent | Reactant Type | Reaction Type | Potential Relevance to this compound Synthesis |

| Dioxane | Indole-2-carboxyhydrazide, Chloroacetyl chloride | N-Acylation | High, as it is a direct analogy for chloroacetylation of a hydrazide. |

| Toluene | Aniline, 2-Chloro-N,N-dimethylacetamide | N-Acylation (Catalytic) | High, suitable for reactions at elevated temperatures and compatible with organometallic catalysts. |

| Chloroform | Methyl anthranilate, Chloroacetyl chloride | N-Acylation | Moderate, a common aprotic solvent for acylation reactions. |

| Acetic Acid | Acetophenone, Phenylhydrazine | Hydrazone formation | Moderate, its acidic nature could catalyze the reaction but may also lead to side reactions. |

| Dichloroacetic Acid | Acetophenone, Phenylhydrazine | Hydrazone formation | Low, its high acidity might be detrimental to the desired reaction. |

| Dimethyl Sulfoxide (DMSO) | Acetophenone, Phenylhydrazine | Hydrazone formation | Moderate, a polar aprotic solvent that can enhance reaction rates. |

Temperature Profiles:

The reaction temperature is a critical factor that governs the rate of the chloroacetylation reaction. Generally, an increase in temperature leads to an increase in the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts and decomposition of the product.

In the synthesis of N'-chloroacetylindole hydrazide, the reaction was carried out at the reflux temperature of dioxane (approximately 101 °C). Similarly, the palladium-catalyzed synthesis of 2-chloro-N-phenylacetamide was conducted at 120 °C in toluene chemicalbook.com. These examples suggest that a temperature range of approximately 100-120 °C might be optimal for the synthesis of this compound.

Conversely, some acylation reactions are performed at or below room temperature to control the exothermicity of the reaction and minimize side reactions. The optimal temperature profile for the synthesis of this compound would need to be determined empirically, likely starting at room temperature and gradually increasing to find the balance between reaction rate and product purity.

The following table provides examples of temperature profiles used in related synthetic procedures.

| Temperature (°C) | Reaction | Solvent | Significance | Reference |

| Reflux (~101) | Synthesis of N'-chloroacetylindole hydrazide | Dioxane | Demonstrates the feasibility of elevated temperatures for chloroacetylation of hydrazides. | |

| 120 | Synthesis of 2-chloro-N-phenylacetamide | Toluene | Indicates that higher temperatures can be beneficial, especially in catalytic systems. | chemicalbook.com |

| Reflux | Synthesis of methyl N-(α-chloroacetyl) anthranilate | Chloroform | A common condition for acylation reactions. |

Chemical Transformations and Derivatization Strategies of 2 Chloro N Phenylacetohydrazide and Its Analogues

Formation of Diverse Heterocyclic Systems

2-Chloro-N'-phenylacetohydrazide serves as a key building block for the synthesis of various heterocyclic systems. Its reactive sites, including the hydrazide moiety and the active methylene (B1212753) group, enable cyclization reactions to form five- and six-membered rings containing multiple heteroatoms.

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The 1,3,4-thiadiazole scaffold is a significant pharmacophore found in numerous biologically active compounds. nih.govmdpi.com The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be achieved from this compound analogues. A common method involves the reaction of an acid hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification to yield the 5-substituted-1,3,4-thiadiazole-2-thiol. researchgate.net This intermediate can then be further functionalized. For example, refluxing an acid hydrazide with phosphorus pentasulphide in xylene can yield the corresponding 1,3,4-thiadiazole. nih.gov

Another approach involves the reaction of thiosemicarbazide (B42300) with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE), which facilitates a one-pot synthesis of 2-amino-1,3,4-thiadiazoles. encyclopedia.pub Furthermore, 1,3,4-thiadiazole-enaminones can react with hydrazonoyl chlorides in the presence of a base like triethylamine (B128534) to yield highly substituted 1,3,4-thiadiazole derivatives. mdpi.com The reaction of N-phenyl 2-oxopropanehydrazonoyl chloride with 1,3,4-thiadiazolenaminones in dioxane is a specific example of this transformation. nih.gov

Table 1: Synthesis of 1,3,4-Thiadiazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Acid Hydrazide | 1. Carbon Disulfide, KOH/EtOH2. Acid | 5-Substituted-1,3,4-thiadiazole-2-thiol | researchgate.net |

| Acid Hydrazide | Phosphorus Pentasulphide, Xylene | 2,5-Disubstituted-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | encyclopedia.pub |

Cyclization to 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is another important heterocyclic motif in medicinal chemistry. nih.govnih.gov The synthesis of 1,3,4-oxadiazole derivatives from hydrazides is a well-established process. A primary method for forming the 1,3,4-oxadiazole ring is the cyclodehydration of 1,2-diacylhydrazines using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govresearchgate.net

Alternatively, oxidative cyclization of N-acylhydrazones, which can be formed from the condensation of hydrazides with aldehydes, provides a direct route to 2,5-disubstituted 1,3,4-oxadiazoles. nih.govresearchgate.net Reagents like iodine in the presence of an oxidant such as hydrogen peroxide can facilitate this transformation. researchgate.net The reaction of an acid hydrazide with carbon disulfide under basic conditions can lead to a 1,3,4-oxadiazole-2-thiol (B52307) intermediate, which is a versatile precursor for further derivatization. researchgate.net Specifically, treatment of an acid hydrazide with carbon disulfide and potassium hydroxide (B78521) in ethanol, followed by acidification, is a common route. nih.gov

Table 2: Methods for 1,3,4-Oxadiazole Synthesis

| Precursor | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 1,2-Diacylhydrazine | POCl₃, SOCl₂, PPA | 2,5-Disubstituted-1,3,4-oxadiazole | nih.govresearchgate.net |

| N-Acylhydrazone | Iodine, H₂O₂ | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

| Acid Hydrazide | CS₂, KOH, EtOH | 5-Substituted-1,3,4-oxadiazole-2-thiol | researchgate.netnih.gov |

Construction of 1,2,4-Triazole (B32235) and Triazolopyridine Ring Systems

The 1,2,4-triazole ring is a key structural component in many pharmacologically active compounds. scispace.comresearchgate.net Several synthetic strategies exist for its formation. The Pellizzari reaction, involving the heating of an amide with an acyl hydrazide, is a classic method for synthesizing 3,5-disubstituted-1,2,4-triazoles. scispace.comresearchgate.net Another fundamental approach is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine (B178648) with a diacylamine in the presence of a weak acid. scispace.comresearchgate.net

More specifically, 4-amino-1,2,4-triazoles can be synthesized from the reaction of aryl hydrazides with an excess of hydrazine hydrate (B1144303), often under microwave irradiation. scispace.com The 1,2,4-triazole-3-thione moiety can be formed by reacting an acid hydrazide with phenyl isothiocyanate, followed by base-catalyzed cyclization. nih.gov

Furthermore, these triazole systems can be fused with other heterocyclic rings, such as pyridine, to form triazolopyridines. nih.gov The synthesis of triazolopyridines can be achieved through the cyclization of 2-hydrazinopyridines with various one-carbon cyclizing agents like triethyl orthoformate or carbon disulfide. journalagent.com For instance, reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with a carboxylic acid under ultrasonic irradiation can yield a 1,2,4-triazolo[4,3-a]pyridine derivative. google.com

Generation of Pyridazine (B1198779) and Quinazolinone Frameworks

Pyridazine and its fused derivatives are significant classes of nitrogen-containing heterocycles with a broad range of biological activities. nih.govwikipedia.org The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds with hydrazines. wikipedia.org For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared and subsequently treated with reagents like phosphorus oxychloride to yield chloropyridazine derivatives. nih.gov These can be further reacted with hydrazine hydrate to introduce a hydrazinyl group, which is a key intermediate for creating fused pyridazine systems like pyridazinotriazines. nih.gov

Quinazolinone scaffolds are also of great interest in medicinal chemistry. nih.govnih.gov A synthetic route to quinazolinone derivatives can involve the reaction of a hydrazinoquinazoline with a 2-chloro-N-acetamide derivative. For example, reacting hydrazinoquinazoline with 2-chloro-N-substituted-acetamide derivatives in DMF with a catalytic amount of triethylamine under microwave irradiation can furnish N-(4-substituted phenyl)-2-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl)-acetamide derivatives. nih.gov

Condensation Reactions and Schiff Base Formation

Reactivity with Aldehydes and Ketones to Yield Hydrazones

The condensation reaction of the hydrazide group in this compound and its analogues with aldehydes and ketones is a fundamental transformation that leads to the formation of hydrazones, also known as Schiff bases. youtube.comorganic-chemistry.org This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. researchgate.netresearchgate.net

These reactions are often catalyzed by a small amount of acid. mdpi.com The resulting hydrazones are characterized by the presence of a C=N-NH-C=O backbone. Research has shown that these reactions can be carried out in various solvents, and the resulting hydrazones can exist as keto-enol tautomers and E/Z isomers in solution. researchgate.net The formation of hydrazones is a versatile method for introducing a wide range of substituents into the final molecule, depending on the structure of the aldehyde or ketone used. mdpi.comnih.gov

Table 3: Synthesis of Hydrazones from Hydrazides

| Hydrazide | Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Phenylacetohydrazide | Various Aldehydes | Various Solvents | N'-Alkylidene-2-phenylacetohydrazide | researchgate.net |

| Phenylhydrazine (B124118) | Aldehydes/Ketones | - | Phenylhydrazone | youtube.com |

| Carboxylic Acid Hydrazide | Aldehyde | Methanol, Catalytic Acetic Acid | Hydrazide-Hydrazone | mdpi.com |

Stereochemical Considerations in Hydrazone Formation (E/Z configurations)

The reaction of hydrazides with aldehydes or ketones yields hydrazones, which are characterized by the presence of a C=N double bond. This double bond introduces the possibility of geometric isomerism, resulting in E (entgegen) and Z (zusammen) configurations. The formation and stability of these isomers are influenced by steric and electronic effects of the substituents on both the carbonyl and hydrazide precursors, as well as the reaction conditions. mdpi.com

Generally, the E isomer is the more thermodynamically stable and is often the major product formed. researchgate.net However, the Z isomer can be formed, and its stability may be enhanced by factors such as intramolecular hydrogen bonding. mdpi.com The interconversion between E and Z isomers can be induced photochemically or thermally. mdpi.com Irradiation with UV light can often convert the more stable E isomer to the less stable Z isomer. mdpi.com

The differentiation between E and Z hydrazone isomers is typically achieved using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and X-ray diffraction. researchgate.net In ¹H-NMR spectroscopy, the chemical shifts of the protons attached to or near the C=N bond can differ significantly between the two isomers. For instance, the NH proton in the Z isomer may be shifted due to hydrogen bonding. mdpi.com Similarly, ¹³C-NMR can show differences in the chemical shifts of the imine carbon. researchgate.net X-ray crystallography provides definitive proof of the stereochemistry in the solid state. researchgate.net Chromatographic techniques like TLC and HPLC can also be used to separate and monitor the isomerization between the E and Z forms. researchgate.net

Nucleophilic Substitution and Functionalization Reactions

The structure of this compound offers two primary sites for nucleophilic attack and further functionalization: the electrophilic carbon attached to the chlorine atom and the hydrazide moiety itself.

The chlorine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. researchgate.net This reactivity is a cornerstone for the synthesis of more complex molecules.

Common nucleophiles that can displace the chloro group include:

Nitrogen Nucleophiles: Amines can react to form amino-substituted derivatives. For example, reaction with various amines can lead to the formation of N-substituted glycine (B1666218) hydrazide analogues. researchgate.net

Sulfur Nucleophiles: Thiols and thiourea (B124793) derivatives are effective nucleophiles. The reaction of 2-chloro-N-phenylacetamide with thiourea or thiosemicarbazide leads to the formation of thiazole (B1198619) derivatives. ekb.eg Potassium thiocyanate (B1210189) can also be used to introduce a thiocyanate group. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chlorine to form ether linkages. researchgate.net

The ease of this substitution makes this compound a useful building block in combinatorial chemistry and for the generation of compound libraries. The reaction conditions for these substitutions typically involve a polar solvent and may be facilitated by the presence of a base to neutralize the HCl formed. ekb.eg

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | Amino-substituted acetohydrazides | researchgate.net |

| Thiourea | Thiazole derivatives | ekb.eg |

| Thiosemicarbazide | Thiazole derivatives | ekb.eg |

| Potassium Thiocyanate | Thiocyanato-substituted acetohydrazides | researchgate.net |

| Phenoxides | Phenoxy-substituted acetohydrazides | researchgate.net |

The hydrazide functional group (-CONHNH-) is itself a versatile handle for further chemical modifications. researchgate.net These transformations can be used to build more complex molecular architectures.

Key functionalization strategies include:

Acylation and Sulfonylation: The terminal nitrogen of the hydrazide can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce additional carbonyl or sulfonyl groups.

Reaction with Isocyanates and Isothiocyanates: Reaction with isocyanates and isothiocyanates leads to the formation of semicarbazide (B1199961) and thiosemicarbazide derivatives, respectively. These products are often precursors for the synthesis of various heterocycles. chemmethod.com

Condensation with Carbonyl Compounds: As discussed in section 3.2.2, the most common reaction of the hydrazide moiety is its condensation with aldehydes and ketones to form hydrazones (Schiff bases). researchgate.netiosrjournals.org These hydrazones are often stable, crystalline compounds and serve as important intermediates. iosrjournals.org

Intramolecular Cyclization Pathways

The bifunctional nature of this compound and its derivatives allows for intramolecular cyclization reactions, leading to the formation of various heterocyclic ring systems. researchgate.net These cyclizations are often driven by the initial nucleophilic substitution of the chloro group, followed by an intramolecular condensation or addition reaction involving the hydrazide moiety.

For example, the reaction of this compound with thiourea can lead to the formation of aminothiazole derivatives. ekb.eg Similarly, reaction with thiosemicarbazide can yield thiazolyl-hydrazinyl derivatives. ekb.eg The specific heterocyclic system formed depends on the nature of the nucleophile/reagent used and the reaction conditions. For instance, reaction of 2-chloro-N-p-tolylacetamide with thiosemicarbazide gives an intermediate which can then be cyclized. researchgate.net The reaction of acid hydrazides with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole or 1,3,4-thiadiazole rings. bu.edu.egchemmethod.com

These intramolecular cyclization strategies are powerful tools for the efficient synthesis of five- and six-membered heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. chemmethod.comekb.eg

Exploration in Metal Complexation Chemistry (Focus on Ligand Synthesis and Coordination Modes)

The presence of multiple heteroatoms (N, O) in this compound and its derivatives, particularly the hydrazones, makes them excellent candidates for use as ligands in coordination chemistry. researchgate.netresearchgate.net These ligands can coordinate to a variety of metal ions to form stable metal complexes. mdpi.comamazonaws.com

Ligands derived from this compound are typically synthesized by first reacting the hydrazide with a suitable aldehyde or ketone to form a Schiff base (hydrazone). iosrjournals.orgresearchgate.net This reaction introduces an imine nitrogen atom, which, along with the amide oxygen and potentially other donor atoms from the aldehyde/ketone fragment, creates a multidentate chelation site. nih.gov

The design of these ligands can be readily tuned by varying the structure of the aldehyde or ketone used in the condensation step. This allows for the systematic modification of the steric and electronic properties of the ligand, which in turn influences the geometry and properties of the resulting metal complexes. nih.gov For example, using salicylaldehyde (B1680747) or its derivatives introduces a phenolic hydroxyl group, which can deprotonate and coordinate to the metal ion, increasing the denticity of the ligand. nih.gov

The synthesis of the metal complexes is generally achieved by reacting the ligand with a metal salt in a suitable solvent. nih.gov The coordination modes of these ligands can be varied. For instance, a hydrazone ligand derived from 2-hydroxybenzylidene and a phenylacetamide hydrazide can act as a monobasic bidentate or tridentate ligand, or a dibasic tridentate ligand, coordinating through the enolic/carbonyl oxygen, azomethine nitrogen, and phenolic oxygen atoms. nih.gov The resulting complexes can exhibit different geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure. nih.gov

Theoretical and Structural Aspects of Coordination Chemistry

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific research focused on the theoretical and structural aspects of the coordination chemistry of This compound . While the broader field of hydrazide and hydrazone coordination chemistry is well-established, detailed structural analyses, such as single-crystal X-ray diffraction studies, and theoretical calculations, like Density Functional Theory (DFT) studies, specifically for metal complexes of This compound do not appear to be publicly available at this time.

General principles of coordination chemistry allow for predictions about the potential behavior of This compound as a ligand. The molecule possesses multiple potential donor sites for coordination to a metal center, including the carbonyl oxygen, the two nitrogen atoms of the hydrazide moiety, and the chlorine atom. The phenyl group can also engage in non-covalent interactions. The coordination mode would likely depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

In the absence of specific data for the title compound, a discussion of its coordination chemistry would be purely speculative and would not meet the requirement for detailed, research-backed findings. For progress in understanding the coordination chemistry of this specific compound, future research would need to focus on the synthesis and characterization of its metal complexes.

Although no direct information is available for This compound , related research on other hydrazide derivatives provides some general insights. For instance, studies on cobalt(III) complexes of other hydrazide derivatives have shown that the hydrazide ligand can act as a tridentate donor, coordinating through the carbonyl oxygen and two nitrogen atoms to form a stable octahedral geometry around the metal center. nih.gov Theoretical studies on other nitrogen-donor macrocyclic ligands have also been employed to understand the coordination and separation capabilities for different metal ions, highlighting the importance of the ligand's electronic and structural properties in determining its coordination behavior. nih.gov

However, without experimental data for This compound , it is not possible to provide the specific data tables and detailed research findings requested.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed analysis of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, their chemical environment, and their spatial relationships. For 2-chloro-N'-phenylacetohydrazide, a multi-faceted NMR approach is essential for unambiguous structural assignment.

Proton (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would be the first-line technique to analyze the proton framework of this compound. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl ring, the N-H protons of the hydrazide group, and the methylene (B1212753) protons of the chloroacetyl group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the aromatic protons would likely appear in the downfield region (typically δ 6.5-8.0 ppm). The integration of these signals would correspond to the number of protons in each environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting, providing valuable information about the connectivity of the proton network.

Hypothetical ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic Protons (C₆H₅) | 6.8 - 7.3 | Multiplet | 5H |

| -NH- (Hydrazide) | 8.0 - 9.0 | Singlet (broad) | 2H |

| -CH₂- (Chloroacetyl) | 4.0 - 4.5 | Singlet | 2H |

This table is predictive and actual experimental values may vary.

Carbon (¹³C NMR) for Carbon Skeleton Characterization

To delineate the carbon framework, ¹³C NMR spectroscopy is employed. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield position (typically δ 160-180 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The carbons of the phenyl ring would appear in the aromatic region (δ 110-150 ppm), while the methylene carbon of the chloroacetyl group would be found in the aliphatic region, shifted downfield by the adjacent chlorine atom.

Hypothetical ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic Carbons (C₆H₅) | 110 - 150 |

| Methylene (-CH₂-) | 40 - 50 |

This table is predictive and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT, NOE) for Complex Structural Assignment

For a definitive structural assignment and to resolve any ambiguities from one-dimensional spectra, a suite of two-dimensional (2D) NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the phenyl ring and potentially between the NH and adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would unequivocally assign the proton signals to their corresponding carbon atoms in the phenyl ring and the chloroacetyl group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ groups, which would be particularly useful in confirming the methylene group of the chloroacetyl moiety.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments would provide information about the spatial proximity of protons. This could be used to determine the preferred conformation of the molecule, for instance, the orientation of the phenyl ring relative to the hydrazide backbone.

Saturation Transfer Difference (STD-NMR) in Molecular Interaction Studies (Methodology Focus)

Saturation Transfer Difference (STD-NMR) is a powerful ligand-based NMR technique used to study the binding of small molecules (ligands) to large receptor molecules, such as proteins. acs.orgnih.govglycopedia.euspringernature.comnih.gov The methodology does not focus on the structure of the ligand in isolation but rather on which parts of the ligand are in close contact with the receptor upon binding.

The experiment involves selectively saturating a region of the ¹H NMR spectrum where only the receptor's protons resonate. glycopedia.eunih.gov This saturation is then transferred through spin diffusion to the protons of a ligand that is bound to the receptor. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its signals in the NMR spectrum. glycopedia.eu By subtracting a spectrum with receptor saturation from a reference spectrum without saturation, a "difference" spectrum is obtained. This STD spectrum exclusively shows signals from the ligand that has bound to the receptor. glycopedia.eu The intensity of the signals in the STD spectrum is proportional to the proximity of the respective ligand protons to the receptor's surface, thus allowing for the mapping of the binding epitope. springernature.com This technique is particularly valuable for identifying weak to medium affinity binders and can be performed with unlabeled proteins. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. This makes it an excellent tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of frequency. Specific functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide, the C-N bond, the C-Cl bond, and the aromatic C-H and C=C bonds of the phenyl ring. The positions and shapes of these bands can also provide insights into hydrogen bonding and the conformational state of the molecule.

Hypothetical FTIR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

This table is predictive and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, which is crucial for unambiguously determining the elemental composition of this compound. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can differentiate between compounds with the same nominal mass but different chemical formulas. nih.gov This high mass resolution allows for the confident confirmation of the molecular formula, C₈H₉ClN₂O.

Predicted HRMS data for this compound showcases the expected exact masses for various adducts that can be formed in the ion source. uni.lu This data is fundamental for confirming the identity of the compound in a sample.

Table 2: Predicted HRMS Data for this compound (C₈H₉ClN₂O)

| Adduct | Molecular Formula of Adduct | Calculated m/z (Da) |

|---|---|---|

| [M+H]⁺ | [C₈H₁₀ClN₂O]⁺ | 185.04762 |

| [M+Na]⁺ | [C₈H₉ClN₂ONa]⁺ | 207.02956 |

| [M+K]⁺ | [C₈H₉ClN₂OK]⁺ | 223.00350 |

| [M-H]⁻ | [C₈H₈ClN₂O]⁻ | 183.03306 |

Data sourced from PubChem predictions. uni.lu

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful and standard technique for the analysis of chemical compounds. nih.gov For this compound, LC-MS serves a dual purpose. First, the liquid chromatography component separates the target compound from any impurities, starting materials, or by-products, allowing for a robust assessment of sample purity. The retention time provides a characteristic identifier under specific chromatographic conditions.

Second, the mass spectrometer detector provides mass information for the eluting peaks. By monitoring the exact mass of the parent ion corresponding to this compound, its presence can be confirmed. Furthermore, by employing tandem mass spectrometry (LC-MS/MS), the parent ion can be fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a structural fingerprint, offering definitive confirmation of the compound's identity by matching it against reference spectra or predicting fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering definitive information on molecular structure, conformation, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of this compound, it is possible to map the electron density and thus determine the precise position of each atom. This technique elucidates bond lengths, bond angles, and torsional angles with high precision.

For related hydrazide and hydrazone structures, single-crystal X-ray analyses have been instrumental. researchgate.neteurjchem.comscirp.org For example, the analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide revealed a triclinic crystal system with the space group P-1. researchgate.neteurjchem.com Such an analysis for this compound would confirm the connectivity of the atoms, the planarity of the phenyl ring, and the conformation of the flexible acetohydrazide chain. The resulting structural data provides the absolute configuration and stereochemistry of the molecule as it exists in the solid state.

Table 3: Representative Crystallographic Data for a Related Hydrazide Compound (N'-acetyl-N'-phenyl-2-naphthohydrazide)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₆N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

Data from the crystallographic study of N'-acetyl-N'-phenyl-2-naphthohydrazide serves as an illustrative example. researchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. mdpi.com Understanding these interactions is key to rationalizing the physical properties of the solid. rsc.org For this compound, the crystal structure is expected to be stabilized by a variety of non-covalent interactions.

Analysis of related crystal structures indicates that hydrogen bonding is a dominant feature. researchgate.netnih.gov The N-H groups of the hydrazide moiety are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This would likely lead to the formation of robust N-H···O hydrogen bonds, which often direct the primary assembly of molecules into chains or layers. researchgate.netnih.gov

In addition to classical hydrogen bonds, other weaker interactions are expected to play a significant role in consolidating the crystal packing: nih.gov

C-H···O and C-H···π interactions: The aromatic and methylene C-H groups can act as weak donors to the carbonyl oxygen or the π-system of the phenyl ring.

π···π stacking: The phenyl rings of adjacent molecules may engage in π-stacking interactions.

Halogen bonding: The chlorine atom can potentially act as a halogen bond donor, interacting with nucleophilic atoms like oxygen. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties at the atomic level. These methods solve the Schrödinger equation for a given molecule, providing insights into its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry and electronic structure of molecules. mdpi.com The process involves finding the lowest energy arrangement of the atoms in space. For molecules similar to 2-chloro-N'-phenylacetohydrazide, such as 2-chloro-N-phenylacetamide, DFT calculations have been used to refine and understand their structures. researchgate.net Typically, a functional like B3LYP combined with a basis set such as 6-31G(d,p) is employed for these calculations. mdpi.comchemicalbook.com

The geometry optimization of this compound would reveal key bond lengths, bond angles, and dihedral angles. Based on the crystal structure of the related compound 2-chloro-N-phenylacetamide, we can anticipate the approximate geometric parameters. nih.govresearchgate.net For instance, the conformation is influenced by the interactions between the N-H and C=O bonds, which are often found to be in an anti-conformation, while the C-Cl and C=O bonds in the side chain are in a syn conformation. nih.govresearchgate.net

Table 1: Expected Geometric Parameters for this compound based on related structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

|---|---|---|---|---|

| Bond Length | C | =O | ~1.22 Å | |

| Bond Length | C | -N | ~1.35 Å | |

| Bond Length | N | -N | ~1.40 Å | |

| Bond Length | C | -Cl | ~1.78 Å | |

| Bond Angle | O | =C | -N | ~123° |

| Bond Angle | C | -N | -N | ~118° |

| Dihedral Angle | O=C-N-N | Planar or near-planar |

Note: These are estimated values based on data from analogous structures and general chemical principles.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. Softness is the reciprocal of hardness.

Electronegativity (χ) and Chemical Potential (μ) : These descriptors relate to the molecule's ability to attract electrons. The chemical potential is the negative of electronegativity.

Electrophilicity Index (ω) : This parameter measures the ability of a molecule to accept electrons.

Table 2: Global Reactivity Descriptors and Their Significance.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; higher value indicates greater stability. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; higher value indicates greater reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich phenylhydrazide moiety, while the LUMO is likely centered on the chloroacetyl group, which contains the electrophilic carbon atom bonded to the chlorine.

Table 3: Significance of Frontier Molecular Orbitals.

| Orbital | Significance |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor. The energy of the HOMO is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative oxygen atom of the carbonyl group and the chlorine atom. These regions are susceptible to electrophilic attack. Conversely, the areas around the amide (N-H) and hydrazide protons would exhibit a positive potential (typically colored blue), indicating these are the most likely sites for nucleophilic attack. The phenyl ring would show a region of delocalized negative charge.

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.com

NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR spectra can be performed using DFT calculations. These predictions are valuable for confirming the structure of a synthesized compound. For this compound, the predicted chemical shifts would help in assigning the signals in an experimental spectrum.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho) | ~6.9 | ~113 |

| Phenyl-H (meta) | ~7.2 | ~129 |

| Phenyl-H (para) | ~6.8 | ~120 |

| N-H (amide) | ~9.5 | - |

| N-H (hydrazide) | ~8.0 | - |

| CH₂ | ~4.2 | ~45 |

| C=O | - | ~168 |

Note: These are estimated values based on standard NMR prediction algorithms and may vary depending on the solvent and computational method used.

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. researchgate.net This calculation would provide the maximum absorption wavelengths (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*) for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques for studying the behavior of molecules over time and their interactions with other molecules, such as biological macromolecules. nih.gov For instance, molecular docking studies can predict the binding affinity and orientation of a small molecule within the active site of a protein. researchgate.net

While specific molecular dynamics simulation studies on this compound are not readily found in the literature, such studies could provide valuable insights into its conformational flexibility, solvation properties, and potential interactions with biological targets. These simulations could help in understanding its mechanism of action if it were to be investigated as a potential therapeutic agent.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound is critical for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, particularly around the hydrazide linker and the phenyl group. Theoretical calculations are employed to map the potential energy surface as a function of key dihedral angles. This process identifies low-energy, stable conformations (global and local minima) and the energy barriers (transition states) that separate them. Understanding the preferred conformations is essential, as the molecule's shape dictates how it can interact with other molecules.

Molecular Dynamics Simulations for Dynamic Structural Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of this compound in a simulated environment, such as in a solvent like water. nih.gov These simulations solve Newton's equations of motion for the atoms of the system, providing a trajectory that describes how the molecule's position and conformation change over time. nih.gov MD studies can reveal the flexibility of different parts of the molecule, the stability of its conformational states, and how it interacts with solvent molecules. ethz.ch For instance, simulations can show fluctuations in the structure that might not be apparent from static models, providing a more realistic picture of its behavior in solution. nih.gov The results of MD simulations can identify multiple stable or transient binding modes that a molecule might adopt. biorxiv.org

Theoretical Studies of Molecular Interactions with Biomolecular Targets (e.g., docking and binding mode prediction, strictly excluding any direct statements of biological activity or outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. physchemres.org In the context of this compound, docking studies can predict its binding mode within the active site of a protein target. springernature.com This process involves placing the ligand (this compound) into various positions and orientations within the protein's binding pocket and calculating a score that estimates the binding affinity. physchemres.org

These predictions identify the likely intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov Covalent docking algorithms are particularly relevant as they can model the formation of a bond between an electrophilic part of the ligand and a nucleophilic residue in the protein target. springernature.com The output of such a study is typically a set of predicted binding poses ranked by their estimated binding free energy.

Interactive Table: Example of Predicted Binding Interactions for this compound in a Hypothetical Protein Active Site

This table illustrates the type of data generated from a molecular docking study. The specific residues and energies are for illustrative purposes only.

| Predicted Interaction Type | Ligand Atom(s) Involved | Protein Residue Involved | Estimated Energy Contribution (kcal/mol) |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Tyr150 | -2.5 |

| Hydrogen Bond | Amine Hydrogen (N-H) | Asp85 | -3.1 |

| Hydrophobic Interaction | Phenyl Ring | Leu45, Val120 | -1.8 |

| Halogen Bond | Chlorine (Cl) | Ser148 (backbone) | -0.9 |

Structure-Reactivity Relationship (SRR) Investigations

SRR studies use computational methods to correlate the chemical structure of a molecule with its reactivity.

Computational Prediction of Reaction Pathways and Transition States

Theoretical chemistry provides tools to map out the entire pathway of a chemical reaction involving this compound. By calculating the potential energy surface of the reacting system, researchers can identify the structures of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. These calculations can be used to predict the most likely mechanisms for reactions such as nucleophilic substitution at the alpha-carbon or reactions involving the hydrazide moiety. The molecular formula for this compound is C8H9ClN2O. uni.lu

Elucidation of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound can be systematically tuned by introducing different substituent groups onto the phenyl ring. Computational studies are highly effective at predicting the impact of these modifications. scielo.br By calculating various electronic parameters, such as orbital energies (HOMO/LUMO), atomic charges, and the molecular electrostatic potential, it is possible to quantify how substituents alter the electron density distribution across the molecule. scielo.br

For example, electron-withdrawing groups (like -NO₂) are predicted to decrease the electron density on the phenyl ring and the adjacent nitrogen, potentially affecting the nucleophilicity of the hydrazide. Conversely, electron-donating groups (like -OCH₃) would have the opposite effect. These computational predictions allow for a rational, in-silico screening of different derivatives to modulate their chemical properties.

Interactive Table: Predicted Effect of Phenyl Ring Substituents on a Reactivity Descriptor

This table illustrates how computational chemistry can predict the influence of substituents on a hypothetical reactivity descriptor, such as the energy barrier for a model reaction.

| Substituent at para-position | Hammett Constant (σp) | Predicted Activation Energy (kcal/mol) |

| -OCH₃ | -0.27 | 22.5 |

| -CH₃ | -0.17 | 21.8 |

| -H | 0.00 | 20.7 |

| -Cl | 0.23 | 19.4 |

| -NO₂ | 0.78 | 17.9 |

Role As a Versatile Synthetic Intermediate and Scaffold in Chemical Science

Building Block for Complex Organic Synthesis

The utility of 2-chloro-N'-phenylacetohydrazide as a foundational element in organic synthesis is underscored by its capacity to serve as a precursor for a wide array of organic molecules and scaffolds, thereby contributing to the development of novel molecular architectures.

Precursor for Diverse Organic Molecules and Scaffolds

The presence of both a reactive α-chloro atom and a nucleophilic hydrazide group makes this compound and its related acetamide (B32628) analogs powerful starting materials for the synthesis of various heterocyclic and acyclic compounds. The chloroacetyl group readily participates in nucleophilic substitution reactions, while the hydrazide moiety can undergo condensation and cyclization reactions.

Research has demonstrated that related 2-chloro-N-arylacetamides are key precursors in the synthesis of a variety of pharmacologically relevant heterocyclic systems. For instance, they are utilized in the preparation of:

Thieno[2,3-b]pyridines: These compounds, known for their diverse biological activities, can be synthesized by reacting 2-chloro-N-arylacetamides with appropriate 2-mercaptonicotinonitrile (B1308631) derivatives.

β-Lactams: The reaction of Schiff bases derived from related acetamides with chloroacetyl chloride can yield β-lactam derivatives, a core structure in many antibiotic drugs. biorxiv.orgnih.gov

Organochalcogenide Compounds: Diorganyl selenide (B1212193) compounds have been prepared through the reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide. ekb.eg

Benzimidazole Derivatives: 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives with potential antidepressant activity have been synthesized from 2-chloro-N-substituted-acetamides. nih.gov

Piperazine Derivatives: Novel 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides have been synthesized from 2-chloro-N-phenylacetamide, showing potential antipsychotic properties.

The versatility of this scaffold is further highlighted by its use in creating diverse molecular libraries for drug discovery and development. The ability to readily introduce various substituents on the phenyl ring and to react the chloroacetyl group with a wide range of nucleophiles allows for the generation of a multitude of derivatives for biological screening.

Contribution to the Development of Novel Molecular Architectures

The strategic application of this compound and its analogs as building blocks has led to the creation of innovative and complex molecular architectures. The dual reactivity of the molecule allows for sequential or one-pot reactions to construct elaborate structures that would be challenging to synthesize through other means.

For example, the synthesis of thieno[2,3-b]pyridines linked to N-arylacetamide units via carbonylphenoxy groups demonstrates the power of using these precursors to build multi-component molecular systems. This involves a multi-step synthesis where the chloroacetamide moiety is first used to introduce a side chain, which is then further functionalized and cyclized.

The development of novel dihydropyridines and other heterocyclic systems further illustrates the contribution of these building blocks to expanding the accessible chemical space for medicinal chemistry and materials science. The ability to construct these architectures provides a platform for fine-tuning the steric and electronic properties of the final molecules, leading to enhanced biological activity or material properties.

Applications in Functional Materials and Polymer Chemistry

The reactivity of the hydrazide and chloroacetyl groups in this compound suggests its potential utility in the design and synthesis of functional polymers and materials. While direct examples involving this specific monomer are not extensively documented in the reviewed literature, the broader applications of hydrazide-containing monomers and chemoselective ligation strategies provide a strong indication of its potential in this field.

Monomer or Unit for Polymeric Scaffold Design (e.g., poly(acryloyl hydrazide))

Hydrazide-containing polymers, such as poly(acryloyl hydrazide), are recognized as versatile scaffolds for creating functional polymeric materials. biorxiv.org These polymers can be synthesized and subsequently modified through post-polymerization reactions, allowing for the introduction of a wide range of functionalities. biorxiv.orgnih.govmatrix-fine-chemicals.com The hydrazide groups along the polymer backbone serve as reactive handles for attaching various molecules, including those that are not water-soluble or are biologically relevant aldehydes. biorxiv.org

Given its structure, this compound could potentially be used as a comonomer in polymerization reactions. The chloroacetyl group could either be preserved for post-polymerization modification or could participate in certain polymerization mechanisms. The phenylhydrazide moiety would then provide sites for further functionalization of the resulting polymer.

Chemoselective Ligation Strategies in Materials Science

Chemoselective ligation refers to the highly specific and efficient reaction between two functional groups in the presence of other potentially reactive groups. The reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone bond is a prime example of such a ligation strategy. This reaction is particularly valuable in materials science and bioconjugation because it can proceed under mild, often aqueous, conditions. acs.org

Hydrazide-anchored scaffolds, such as dendrons, have been developed for the chemoselective modification of surfaces and molecules that contain carbonyl groups. researchgate.netbiorxiv.org This approach allows for the controlled attachment of multiple copies of a specific ligand or label. While direct use of this compound in this context is not explicitly reported, its hydrazide functionality makes it a candidate for such applications. The chloroacetyl group could serve as an additional site for orthogonal modification, further enhancing its utility in creating complex, functional materials.

Chemical Probes and Reagents in Advanced Analytical Studies (e.g., Proteomics Methodologies)

The application of small molecules as chemical probes to investigate biological systems is a cornerstone of chemical biology and proteomics. While there is no specific literature detailing the use of this compound as a chemical probe, the inherent reactivity of its functional groups suggests potential applications in this area, particularly drawing parallels from the broader use of hydrazine-containing probes.

Hydrazine-based chemical probes have emerged as versatile tools in proteomics for profiling proteins that contain electrophilic cofactors or post-translational modifications. biorxiv.orgnih.govacs.org The electron-rich nature of the hydrazine (B178648) group allows it to react with electron-deficient species within proteins, enabling the covalent labeling and subsequent identification of these proteins by mass spectrometry. biorxiv.orgacs.org These probes can be designed with "clickable" handles, such as an alkyne group, to facilitate the attachment of reporter tags for visualization and enrichment. nih.govacs.org

Furthermore, hydrazine derivatives are employed for the derivatization of carbohydrates in mass spectrometric analysis. nih.gov Tagging the reducing end of glycans with a phenylhydrazine (B124118) label can enhance their detection and provide valuable structural information during tandem mass spectrometry. nih.gov

Given these precedents, this compound could theoretically be adapted for such purposes. The phenylhydrazide moiety could act as the reactive "warhead" for targeting specific protein sites, while the chloroacetyl group could potentially be modified to incorporate a reporter or an affinity tag. However, without specific research on this compound, its utility as a chemical probe in advanced analytical studies remains a promising but underexplored area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N'-phenylacetohydrazide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives are prepared by reacting 2-chloroacetohydrazide with substituted carbonyl compounds in acetic acid under reflux or at room temperature (yields ~69%) . Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol for recrystallization), and reaction time (e.g., 18 hours at room temperature). Purity is confirmed via melting point analysis and spectroscopic techniques (IR, NMR) .

Q. How is the molecular structure of this compound validated experimentally?